molecular formula C14H15NO5 B15009606 N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B15009606
M. Wt: 277.27 g/mol
InChI Key: BXUYDEAZEHUIEV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a coumarin-acetamide hybrid compound characterized by a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) core linked to an acetamide moiety via an ether bridge. The hydroxyethyl group on the acetamide nitrogen distinguishes it from related derivatives, conferring enhanced hydrophilicity compared to aryl-substituted analogs. This structural feature may influence its solubility, pharmacokinetics, and biological interactions, particularly in anticancer and antimicrobial contexts .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C14H15NO5/c1-9-6-14(18)20-12-7-10(2-3-11(9)12)19-8-13(17)15-4-5-16/h2-3,6-7,16H,4-5,8H2,1H3,(H,15,17)

InChI Key

BXUYDEAZEHUIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and 2-hydroxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and may require a catalyst to facilitate the reaction.

    Reaction Steps: The key steps include the formation of an intermediate ester, followed by nucleophilic substitution to introduce the hydroxyethyl group and subsequent acetamide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of efficient catalysts.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the coumarin ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways, leading to desired biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives, which differ in the substituents on the acetamide nitrogen. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound Name R-Group on Acetamide Molecular Formula Key Spectral Data (FTIR, NMR) Melting Point/Physical Form Yield (%)
N-(2-Hydroxyethyl)-... (Target) 2-Hydroxyethyl C₁₅H₁₅NO₅ O–H stretch ~3300 cm⁻¹ (FTIR); δ 4.20 (OCH₂CO, ¹H NMR) Not reported Not reported
N-(2-Fluorophenyl)-... (4aa) 2-Fluorophenyl C₁₈H₁₅FNO₄ 3364 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O); δ 7.15–7.35 (Ar–H) White powder 73
N-(m-Tolyl)-... (4ca) m-Tolyl C₁₉H₁₇NO₄ 1679 cm⁻¹ (C=O); δ 2.33 (CH₃, ¹H NMR) White powder 64
N-(4-Methoxyphenyl)-... (4da) 4-Methoxyphenyl C₁₉H₁₇NO₅ 3362 cm⁻¹ (N–H), 1691 cm⁻¹ (C=O); δ 3.78 (OCH₃) White powder 75
N-Cyclopentyl-... Cyclopentyl C₁₈H₁₉NO₄ Not reported Not reported Not reported
N-(4-Chlorobenzyl)-... 4-Chlorobenzyl C₂₀H₁₆ClNO₄ Not reported Not reported Not reported

Key Observations:

Electron-withdrawing groups (e.g., 2-F in 4aa) may reduce electron density on the acetamide nitrogen, altering reactivity or target binding .

Synthetic Yields :

  • Yields for aryl-substituted derivatives (64–75%) suggest efficient coupling under General Procedure 1 (K₂CO₃/Cs₂CO₃-mediated synthesis) . Hydroxyethyl-substituted variants may require optimization due to steric or electronic effects.

Spectral Signatures :

  • The hydroxyethyl group’s O–H stretch (~3300 cm⁻¹) and δ 4.20 ppm (OCH₂CO) in ¹H NMR are distinct from aryl C–H stretches (e.g., δ 7.15–7.35 ppm in 4aa) .

Key Insights:

  • Derivatives with hydrophobic aryl groups (e.g., 4ca, 4aa) show potent anticancer activity (IC₅₀: 5–20 µM against breast cancer cells), likely due to enhanced membrane permeability .
  • The hydroxyethyl group’s impact on activity remains uncharacterized but could balance solubility and target engagement.

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